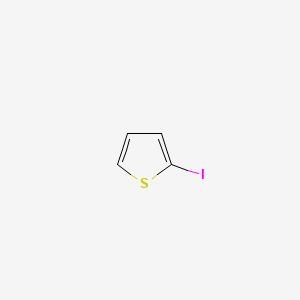

2-Iodothiophene

描述

Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Synthesis and Materials Science

Thiophene and its derivatives are fundamental building blocks in a multitude of chemical fields. ontosight.aijournalwjarr.com The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, with the formula C₄H₄S. journalwjarr.comrsc.org This structure is found in some natural products and is a core component of many synthetic compounds. rsc.orgresearchgate.net

In chemical synthesis , thiophenes are versatile intermediates. journalwjarr.commdpi.com Their aromatic nature allows them to undergo various substitution reactions, and the sulfur atom can influence the reactivity of the ring. wikipedia.org They are frequently used to construct more complex molecules, including many that are pharmacologically active. rsc.orgresearchgate.net The thiophene nucleus can often replace a benzene (B151609) ring in biologically active compounds without a loss of activity, a strategy employed in drug design. wikipedia.org

In materials science , thiophene-based materials have gained significant prominence. researchgate.net Their chemical robustness, functional versatility, and electronic properties make them suitable for a wide range of applications. researchgate.net Thiophene derivatives are crucial in the development of:

Conductive polymers: These materials are essential for creating flexible and lightweight electronic devices. chemimpex.com

Organic electronics: Thiophenes are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (solar cells). researchgate.netresearchgate.net

Sensors: The properties of thiophene-based polymers make them useful in the production of chemical sensors and biosensors. chemimpex.comresearchgate.net

Role of Halogenated Thiophenes in Enabling Diverse Reactivity

The introduction of a halogen atom (such as chlorine, bromine, or iodine) onto the thiophene ring dramatically enhances its synthetic utility. Halogenated thiophenes are key intermediates that allow for a diverse range of chemical transformations, primarily through cross-coupling reactions.

The reactivity of the halogenated thiophene is influenced by the identity of the halogen. rsc.org The carbon-halogen bond can be selectively activated by a metal catalyst, typically palladium, to form a new carbon-carbon or carbon-heteroatom bond. rsc.org This capability is fundamental to modern organic synthesis, allowing chemists to piece together complex molecular architectures from simpler, halogenated building blocks.

Reactions that are enabled by halogenated thiophenes include:

Suzuki Coupling: Forms a carbon-carbon bond between the thiophene and an organoboron compound.

Stille Coupling: Creates a carbon-carbon bond with an organotin compound.

Sonogashira Coupling: Joins the thiophene to an alkyne, forming a carbon-carbon triple bond. chemicalbook.comsigmaaldrich.com

The presence of different halogens on the thiophene ring can allow for selective, stepwise reactions. ic.ac.uk For instance, the greater reactivity of an iodo-substituent compared to a bromo-substituent can be exploited to perform sequential cross-coupling reactions at different positions on the thiophene ring. ic.ac.uk This differential reactivity provides a powerful tool for controlling the synthesis of precisely substituted thiophene derivatives. ic.ac.uknih.gov

Overview of 2-Iodothiophene (B115884) as a Strategic Building Block

Among the halogenated thiophenes, this compound stands out as a particularly strategic building block. chemimpex.com The carbon-iodine bond is the most reactive among the common halogens (chlorine, bromine, iodine) in many catalytic cross-coupling reactions. rsc.org This heightened reactivity allows for milder reaction conditions and often leads to higher yields, making this compound a preferred substrate in many synthetic applications. chemimpex.com

This compound is used as a starting material or intermediate in the synthesis of a wide array of compounds. chemicalbook.comsarex.com For example, it has been used in the synthesis of substituted acrylic esters and as a monomer for the creation of thin conductive films. chemicalbook.comsarex.com Its ability to participate in reactions like the Sonogashira and palladium-catalyzed cross-coupling reactions makes it invaluable for constructing complex organic molecules. chemicalbook.comsigmaaldrich.com Furthermore, this compound can be used to prepare a Grignard reagent, which is a versatile tool for introducing the thienyl group into various molecules. orgsyn.org

The utility of this compound is demonstrated in its application for creating polysubstituted aromatic compounds, which are important in pharmaceuticals, agrochemicals, and organic materials. chemimpex.comnih.gov It serves as a precursor for functionalized thiophenes that are incorporated into larger, more complex structures with specific desired properties. chemimpex.com

Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₃IS chemicalbook.comchembk.com |

| Molecular Weight | 210.04 g/mol sarex.comchemicalbook.com |

| Appearance | Colorless to light yellow or yellow to yellowish-brown liquid chemicalbook.comsarex.com |

| Density | 1.902 g/mL at 25 °C chemicalbook.comchembk.com |

| Melting Point | -40 °C chemicalbook.comchembk.com |

| Boiling Point | 73 °C at 15 mmHg chemicalbook.comchembk.com |

| Refractive Index | n20/D 1.651 chemicalbook.comchembk.com |

Structure

3D Structure

属性

IUPAC Name |

2-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IS/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIMNSWDOJCBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063026 | |

| Record name | Thiophene, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3437-95-4 | |

| Record name | 2-Iodothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3437-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003437954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-IODOTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Iodothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4KJ38KVA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Iodothiophene and Its Derivatives

Direct Iodination Approaches

Direct iodination involves the substitution of a hydrogen atom on the thiophene (B33073) ring with an iodine atom. This is typically achieved through electrophilic substitution, where the electron-rich thiophene ring attacks an electrophilic iodine species.

Electrophilic iodination is a common method for preparing iodothiophenes. The reactivity of thiophene towards electrophiles is greater than that of benzene (B151609), allowing for iodination under relatively mild conditions. slideshare.net A variety of iodinating agents can be employed, including molecular iodine (I₂) combined with an oxidizing agent like mercuric oxide, N-iodosuccinimide (NIS), and iodine monochloride (ICl). slideshare.netorgsyn.orgresearchgate.net

Potassium dichloroiodate (KICl₂) serves as a stable and inexpensive source of the primary iodinating agent, iodine monochloride (ICl). researchgate.netresearchgate.net In solution, KICl₂ readily dissociates to form potassium chloride (KCl) and ICl. researchgate.netresearchgate.net The mechanism of iodination by ICl proceeds through a well-established electrophilic aromatic substitution pathway.

The reaction initiates with the formation of a π-complex, where the ICl molecule associates with the electron-rich π-system of the thiophene ring. researchgate.netresearchgate.net This is followed by the rate-determining step: a nucleophilic attack by a carbon atom of the thiophene ring on the iodine atom of ICl. researchgate.netresearchgate.net This attack leads to the formation of a positively charged intermediate known as a σ-complex or arenium ion. Computational studies using density functional theory have confirmed that this nucleophilic attack has the highest energy barrier in the reaction pathway. researchgate.netresearchgate.net Finally, a rapid, barrierless abstraction of a proton from the site of iodination by the chloride anion (Cl⁻) regenerates the aromaticity of the ring, yielding the iodinated thiophene product. researchgate.net In some cases, a minor amount of chlorination can occur as a side reaction. researchgate.netx-mol.net

| Step | Description | Energetics |

|---|---|---|

| 1. Dissociation | KICl₂ dissociates in solution to form KCl and the active iodinating agent, ICl. researchgate.net | Facile process. |

| 2. π-Complex Formation | ICl forms an adduct with the thiophene π-system. researchgate.netresearchgate.net | Low energy intermediate state. |

| 3. Nucleophilic Attack (σ-Complex Formation) | A carbon atom of the thiophene ring attacks the iodine of ICl, forming a C-I bond and a σ-complex. researchgate.netresearchgate.net | Rate-determining step with the highest activation barrier. researchgate.net |

| 4. Deprotonation | The chloride anion abstracts a proton, restoring aromaticity and forming the final product. researchgate.net | Barrierless and rapid. researchgate.net |

The position of iodination on a substituted thiophene ring is heavily influenced by the electronic properties of the substituent. The C2 and C5 positions of thiophene are significantly more reactive towards electrophiles than the C3 and C4 positions due to better stabilization of the positive charge in the σ-complex intermediate.

Electron-donating groups (EDGs) activate the thiophene ring towards electrophilic substitution and direct the incoming iodine atom primarily to the ortho and para positions relative to the substituent. For a 2-substituted thiophene with an EDG, iodination occurs predominantly at the C5 position. For a 3-substituted thiophene with an EDG, the major product is typically the 2-iodo derivative, as the C2 position is the most activated.

Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making iodination more difficult. They direct the incoming electrophile to the meta positions. For instance, with a 3-substituted thiophene bearing an EWG, iodination will preferentially occur at the C5 position. Studies have shown that the iodination of 2-substituted thiophenes generally provides good to excellent yields, whereas yields for 3-substituted and disubstituted thiophenes are often lower. researchgate.netresearchgate.net The regioselectivity can be predicted by considering that the reaction tends to occur at the carbon site with the most negative atomic charge or the highest amplitude of the highest occupied molecular orbital (HOMO). mdpi.com

| Substituent Position | Substituent Type | Predicted Major Iodination Site | Rationale |

|---|---|---|---|

| C2 | Electron-Donating (e.g., -CH₃, -OCH₃) | C5 | Highest activation at the available α-position. |

| C2 | Electron-Withdrawing (e.g., -NO₂, -CN) | C4 or C5 | Deactivation of the ring makes reaction difficult; C5 is generally least deactivated. |

| C3 | Electron-Donating (e.g., -CH₃, -OCH₃) | C2 | Highest activation at the adjacent α-position. researchgate.net |

| C3 | Electron-Withdrawing (e.g., -NO₂, -CN) | C5 | C5 is the other α-position, which is less deactivated than the C2 and C4 positions. |

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles. acs.org Palladium catalysts, in particular, have been successfully employed for the C-H iodination of thiophenes. acs.org These methods offer an alternative to traditional electrophilic substitution and can provide different regioselectivity.

In a typical Pd(II)-catalyzed C-H iodination, a directing group on the thiophene substrate coordinates to the metal center, guiding the catalyst to a specific C-H bond, often at the ortho position. acs.org The reaction then proceeds through a cyclometalated intermediate. Molecular iodine (I₂) can be used as the iodine source and, in some systems, as the sole oxidant. acs.org This approach is compatible with a wide range of heterocyclic substrates, including those that are sensitive or less reactive under standard electrophilic conditions. acs.org These methods are highly valuable for late-stage functionalization in the synthesis of complex molecules. acs.org

Electrophilic Iodination of Thiophene

Cyclization-Based Syntheses

An alternative strategy for synthesizing substituted iodothiophenes involves constructing the heterocyclic ring from an acyclic precursor that already contains the necessary atoms.

The iodocyclization of functionalized alkynes is a potent method for preparing iodine-containing heterocycles, including substituted 3-iodothiophenes. mdpi.comresearchgate.net This process involves an electrophile-promoted cyclization of a substrate containing both an alkyne and a suitably positioned sulfur nucleophile. rsc.orgresearchgate.net

A common approach involves the reaction of 1-mercapto-3-yn-2-ols with molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃). organic-chemistry.org The reaction is believed to proceed via the formation of an iodonium (B1229267) ion intermediate from the reaction of the alkyne's triple bond with electrophilic iodine. researchgate.netorganic-chemistry.org This is followed by an intramolecular nucleophilic attack from the sulfur atom onto the iodonium ion. A 5-endo-dig cyclization pathway, followed by a dehydration step, leads to the formation of the aromatic 3-iodothiophene (B1329286) ring. researchgate.netorganic-chemistry.org This methodology is notable for its mild reaction conditions (often at room temperature), high regioselectivity, and tolerance for a variety of substituents on the starting alkyne. organic-chemistry.org

| Starting Material | Reagents | Key Mechanistic Steps | Product Type | Reference |

|---|---|---|---|---|

| 1-Mercapto-3-yn-2-ols | I₂, NaHCO₃ | Iodonium ion formation, 5-endo-dig cyclization, Dehydration/Aromatization | Substituted 3-Iodothiophenes | organic-chemistry.org |

| 2-(Iodoethynyl)thioanisole | I₂ | Iodocyclization | 2,3-Diiodobenzo[b]thiophene | rsc.org |

| ortho-Functionalized Ethynylarenes (with S-nucleophile) | Iodine or N-Iodosuccinimide (NIS) | Electrophile-promoted cyclization | Di-iodinated Benzothiophenes | rsc.org |

Transition-Metal-Free Cyclization Routes

The synthesis of 2-iodothiophene (B115884) and its derivatives can be achieved through various methods that avoid the use of transition metals, aligning with the principles of greener chemistry. One notable approach is the direct iodocyclization of 1-mercapto-3-yn-2-ols. This method uses molecular iodine in the presence of sodium bicarbonate in acetonitrile (B52724) at room temperature, providing good yields of 3-iodothiophenes. organic-chemistry.org

Another metal-free approach involves the cyclization of 4-en-1-yn-3-yl acetates. This reaction proceeds through the in-situ formation of (Z)-2-en-4-yne-1-thiolate derivatives, which then undergo a 5-exo-dig cyclization and aromatization to yield 2,4-disubstituted thiophenes. mdpi.com However, this method has limitations due to the strongly basic conditions required and the necessity of an electron-withdrawing group at a specific position. mdpi.com

Furthermore, iodine can promote a domino oxidative cyclization for the one-pot synthesis of 2-acylbenzothiazoles from aromatic or unsaturated methyl ketones and o-aminobenzenethiols under metal-free and peroxide-free conditions. rsc.org A metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur has also been reported for the synthesis of various substituted thiophenes. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Generation of this compound Grignard Reagents

This compound is a useful precursor for the preparation of other thiophene derivatives through the formation of a Grignard reagent. orgsyn.org The reaction involves treating this compound with magnesium to form the corresponding organomagnesium compound, 2-thienylmagnesium iodide. orgsyn.orgjcu.edu.au This Grignard reagent can then be used in various subsequent reactions. For example, it can be reacted with triphenyltin (B1233371) chloride to produce triphenyl(2-thienyl)tin. jcu.edu.au

It's important to note that the formation of Grignard reagents from iodo-substituted heterocycles can sometimes be complex. For instance, in the synthesis of 2-bromo-3-formylthiophene, a thienyl Grignard reagent is derived from 2-bromo-3-iodothiophene. tandfonline.com

Formation of Diiodothiophene Byproducts

During the synthesis of this compound, the formation of diiodinated byproducts is a common occurrence. Specifically, 2,5-diiodothiophene (B186504) is often formed as a byproduct in the reaction of thiophene with iodine and mercuric oxide. orgsyn.org This diiodinated compound can be isolated from the residue remaining after the distillation of the desired this compound. orgsyn.org

The formation of such byproducts can be influenced by the reaction conditions. For example, in the iodination of 3-lithiothiophene, migration of the lithium to other positions on the thiophene ring can lead to the formation of undesired byproducts. tandfonline.com Similarly, when this compound is used in certain C-H etherification reactions, 3-iodothiophene can be observed as a major byproduct, likely due to disproportionation processes. nih.gov The first isolation of terthiophene was as a byproduct in the synthesis of bithiophene from the Ullmann coupling of this compound with copper. nih.gov

Table of Synthetic Methodologies for this compound and Derivatives

| Method | Reactants | Reagents/Conditions | Products | Key Features |

| Transition-Metal-Free Iodocyclization | 1-Mercapto-3-yn-2-ols | I₂, NaHCO₃, MeCN, room temperature | 3-Iodothiophenes | Avoids transition metals. organic-chemistry.org |

| Transition-Metal-Free Cyclization | 4-en-1-yn-3-yl acetates | Base-promoted | 2,4-Disubstituted thiophenes | Metal-free, but requires strong base. mdpi.com |

| Solvent-Free and Catalyst-Free Reaction | This compound, Thiols | Room temperature or minimal heat | Heterocyclic thienyl sulfides | Green, fast, often no purification needed. tandfonline.com |

| Grignard Reagent Formation | This compound | Magnesium | 2-Thienylmagnesium iodide | Useful intermediate for further synthesis. orgsyn.orgjcu.edu.au |

Table of Common Byproducts in this compound Synthesis

| Reaction | Desired Product | Common Byproduct(s) | Notes |

| Iodination of Thiophene | This compound | 2,5-Diiodothiophene | Byproduct can be isolated from distillation residue. orgsyn.org |

| C-H Etherification | Etherified Thiophene | 3-Iodothiophene | Forms via likely disproportionation. nih.gov |

| Ullmann Coupling | Bithiophene | Terthiophene | Historical example of byproduct formation. nih.gov |

| Iodination of 3-Lithiothiophene | 3-Iodothiophene | Isomeric byproducts | Due to lithium migration. tandfonline.com |

Reactivity and Reaction Mechanisms of 2 Iodothiophene

Cross-Coupling Reactions Involving 2-Iodothiophene (B115884)

This compound is a versatile substrate in cross-coupling reactions, serving as a key building block for the synthesis of more complex thiophene (B33073) derivatives. Its reactivity is primarily centered around the carbon-iodine bond, which is susceptible to cleavage and subsequent bond formation with various coupling partners, typically catalyzed by transition metals.

Palladium catalysts are exceptionally effective in mediating cross-coupling reactions with this compound. The general catalytic cycle for these reactions involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govwhiterose.ac.uk The oxidative addition of the palladium(0) catalyst to the C-I bond of this compound is often the initiating step. whiterose.ac.uk

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent reaction involving this compound. nih.govscispace.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nih.gov this compound has been shown to be an effective substrate in these reactions, coupling with various terminal alkynes to produce acetylenic thiophenes in good to excellent yields. nih.govresearchgate.net For instance, the coupling of this compound with phenylacetylene (B144264) has been achieved with high yields under various catalytic systems. researchgate.netmdpi.com

A selection of Sonogashira coupling reactions involving this compound is presented below:

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd/Cu@AC | K2CO3 | DMF | 99 | researchgate.net |

| This compound | Phenylacetylene | PdCl2 / L2 | K2CO3 | EtOH | 81 | mdpi.com |

| This compound | Propargyl alcohol | PdCl2(PPh3)2 / CuI | Et2NH | Benzene (B151609) | - | scispace.com |

| This compound | Terminal Alkynes | Pd/C / CuI / PPh3 | Et3N | Water | Good | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling Reactions

Microwave-Enhanced Homogeneous Phase Sonogashira Reaction

The Sonogashira reaction involving this compound can be significantly accelerated using microwave irradiation. scientificlabs.co.ukchemicalbook.comsigmaaldrich.comchemicalbook.insigmaaldrich.com This microwave-enhanced, rapid homogeneous-phase version of the reaction allows for faster conversion times compared to conventional heating methods. scientificlabs.co.ukd-nb.info For example, under microwave irradiation, full conversion in the coupling of this compound can often be achieved in as little as five minutes. d-nb.info This method has been successfully applied in aqueous media, highlighting its utility in developing more environmentally benign synthetic protocols. d-nb.info

A significant advancement in cross-coupling methodology is the development of fluoride-free activation of organosilicon reagents. The mechanism of the palladium-catalyzed cross-coupling of this compound with potassium (E)-heptenyldimethylsilanolate has been investigated in detail through kinetic and spectroscopic analysis. scientificlabs.co.uknih.govacs.orgnih.gov This reaction provides a powerful alternative to traditional methods that require fluoride (B91410) activators, which can be corrosive and incompatible with certain functional groups like silyl (B83357) protecting groups. acs.orgorganic-chemistry.org The mechanistic studies have revealed a pathway that diverges from the conventional Hiyama-Hatanaka paradigm, which necessitates the formation of a pentacoordinate silicate (B1173343) for transmetalation to occur. nih.govnih.gov

Mechanism of Fluoride-Free Palladium-Catalyzed Cross-Coupling with Alkenylsilanolates

Oxidative Insertion Step Kinetics

Summary of Kinetic Orders for Fluoride-Free Cross-Coupling:

| Reactant/Catalyst | Reaction Order | Implication | Reference |

|---|---|---|---|

| This compound | 0 | Oxidative addition is fast and irreversible; not the turnover-limiting step. | acs.orgthieme-connect.de |

| Palladium(0) Complex | 1 | A mononuclear palladium species participates in the turnover-limiting step. | acs.orgthieme-connect.de |

Intramolecular Transmetalation Pathways

The mechanistic investigation points to a novel pathway for the transmetalation step. nih.gov After the initial fast oxidative addition, the resulting arylpalladium(II) iodide complex reacts with the potassium alkenylsilanolate. acs.org At low concentrations of the silanolate, the reaction exhibits first-order behavior, which supports the formation of a key arylpalladium(II) silanolate complex as the turnover-limiting step. nih.govacs.org This step involves the displacement of the iodide ligand by the silanolate. nih.gov

A crucial feature of this mechanism is the subsequent intramolecular transmetalation from this neutral arylpalladium(II) silanolate complex, which contains a silicon-oxygen-palladium (Si-O-Pd) linkage. nih.govnih.govacs.org This intramolecular process contradicts the traditional view that requires an external activator to form a hypercoordinate silicon species. nih.govnih.gov As the concentration of the silanolate increases, the rate-limiting step shifts, and the reaction becomes zeroth-order with respect to the silanolate concentration. nih.govacs.org This kinetic behavior is consistent with the intramolecular transmetalation itself becoming the new turnover-limiting step of the catalytic cycle. nih.govacs.org This demonstrates that a neutral arylpalladium(II) silanolate complex can directly undergo transmetalation to yield the cross-coupled product. nih.govnih.gov

Role of Silanolate and Fluoride Activation

The cross-coupling reactions of this compound with organosilicon reagents are critically dependent on the method of activation, primarily involving fluoride ions or the formation of silanolates.

Fluoride Activation: The mechanism of fluoride-promoted cross-coupling of alkenylsilanols with this compound has been elucidated through detailed kinetic and spectroscopic analysis. acs.org In these reactions, tetrabutylammonium (B224687) fluoride (TBAF) is a common activator. acs.org The process is not a simple activation of the silanol (B1196071); instead, it involves a fast and irreversible oxidative insertion of the palladium catalyst into the carbon-iodine bond of this compound. acs.orgthieme-connect.de The turnover-limiting step is the subsequent transmetalation. Kinetic studies show that the reaction rate has a second-order dependence on the silanol concentration, suggesting that two silanol molecules are involved, likely in the form of a disiloxane (B77578). thieme-connect.de Fluoride then activates this disiloxane to form a pentacoordinate siliconate, which facilitates the transfer of the organic group to the palladium center. thieme-connect.de Interestingly, the reaction order with respect to the fluoride activator can be variable; at high concentrations, an inverse order dependence is observed, suggesting the formation of a hydrogen-bonded complex that becomes the dominant, less reactive silicon species in solution. acs.org

Silanolate (Fluoride-Free) Activation: An alternative paradigm for silicon-based cross-coupling avoids the use of fluoride activators altogether. nih.gov This method relies on the pre-formation of an alkali metal silanolate, for instance, by using a base like potassium trimethylsilanolate (KOSiMe₃). nih.govnih.gov Mechanistic studies indicate that this fluoride-free pathway proceeds through a different key intermediate. Instead of a pentacoordinate siliconate, a neutral arylpalladium(II) silanolate complex is formed. nih.govnih.gov Transmetalation then occurs directly from this tetracoordinate species, which contains a Si-O-Pd linkage. nih.govnih.gov This mechanism is supported by kinetic data and the successful isolation and characterization of the active arylpalladium(II) silanolate intermediate. nih.govnih.gov This fluoride-free approach is significant as it broadens the applicability of organosilicon reagents by avoiding potentially problematic fluoride ions. nih.gov

Table 1: Kinetic Data for the Palladium-Catalyzed Cross-Coupling of (E)-hept-1-enyldimethylsilanol with this compound

| Reactant/Component | Reaction Order | Mechanistic Implication |

|---|---|---|

| This compound | Zeroth-order | Oxidative addition is fast and irreversible, not the rate-limiting step. acs.orgthieme-connect.de |

| Palladium Catalyst | First-order | A mononuclear palladium complex is involved in the turnover-limiting step. thieme-connect.de |

| Alkenylsilanol | Second-order | Transmetalation is the turnover-limiting step, proceeding via a disiloxane intermediate. thieme-connect.de |

| TBAF (Fluoride) | Variable (First-order at low concentration, inverse-order at high concentration) | Indicates a complex role for fluoride, involving activation of a disiloxane and formation of less reactive hydrogen-bonded complexes. acs.orgthieme-connect.de |

Synthesis of Aryl Substituted Acrylic Esters

This compound serves as a key reactant in the stereospecific synthesis of (E)- and (Z)-2,3-difluoro-3-aryl substituted acrylic esters. scientificlabs.co.uksarex.comchemicalbook.comchemicalbook.in These fluorinated compounds are of interest for applications in materials science and pharmaceuticals. acs.org

The synthesis is achieved via a palladium-catalyzed cross-coupling reaction. In a typical procedure, pre-formed (Z)- or (E)-2,3-difluoro-3-stannylacrylic esters (organotin reagents) are coupled with this compound. acs.org The reaction is catalyzed by a combination of a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) iodide cocatalyst. acs.org This methodology allows for the highly stereospecific formation of the corresponding (E)- and (Z)-2,3-difluoro-3-(thien-2-yl)acrylic esters in high yields. acs.org The reaction proceeds smoothly at room temperature, demonstrating the high reactivity of this compound in this coupling system. acs.org The integrity of the double bond geometry in both the stannylacrylate and the final product is maintained throughout the reaction. acs.org

Aminocarbonylation Reactions

Aminocarbonylation represents a powerful tool for converting aryl halides like this compound into valuable amide derivatives. This process involves the introduction of a carbonyl group (from carbon monoxide) and an amine nucleophile in a single step, typically catalyzed by a palladium complex.

Palladium-Catalyzed Aminocarbonylation with Various Nucleophiles

The palladium-catalyzed aminocarbonylation of this compound has been successfully performed with a wide range of nucleophiles. researchgate.netbenthamdirect.com Simple primary and secondary amines, as well as more complex amino acid esters, have been used to generate the corresponding thiophene-2-carboxamides. benthamdirect.commdpi.com The reaction is generally catalyzed by Pd(0) complexes formed in-situ from precursors like palladium(II) acetate (B1210297) and phosphine (B1218219) ligands such as triphenylphosphine. benthamdirect.com

The outcome of the reaction is highly dependent on the reaction conditions, particularly the pressure of carbon monoxide. benthamdirect.com At low CO pressure (e.g., 1 atm), reactions with simple amines provide good conversions to the corresponding N-substituted thiophene-2-carboxamides. researchgate.netbenthamdirect.com However, under these conditions, less nucleophilic amines like amino acid esters may show very low conversion. mdpi.com When the CO pressure is increased significantly (e.g., 40 bar), a double carbon monoxide insertion can occur, leading to the formation of α-ketoamides (thiophen-2-yl-glyoxylamides) as the major products, with yields reported up to 85%. researchgate.netbenthamdirect.com Heterobifunctional nucleophiles like aminoethanol have also been employed, where selectivity between amide and ester formation can be controlled by the choice of base and reactant stoichiometry. nih.govacs.org

Table 2: Products of Palladium-Catalyzed Aminocarbonylation of this compound

| Nucleophile Type | CO Pressure | Major Product | Reference |

|---|---|---|---|

| Simple Amines (e.g., Morpholine) | Low (1 atm) | Thiophene-2-carboxamide | researchgate.netbenthamdirect.com |

| Simple Amines | High (40 bar) | Thiophene-2-glyoxylamide (α-ketoamide) | researchgate.netbenthamdirect.com |

| Amino Acid Esters | Low (1 atm) | Low to zero conversion | mdpi.com |

| Amino Acid Esters | High (40 bar) | Thiophene-2-glyoxylamide (α-ketoamide) | benthamdirect.commdpi.com |

| N,O-dimethylhydroxylamine | High (60 bar) | Thiophene-2-carboxamide (Weinreb amide), no ketoamide formed | mdpi.com |

Mechanism of Double Carbon Monoxide Insertion

The formation of α-ketoamides from this compound is a result of a formal double carbon monoxide insertion. The generally accepted mechanism for palladium-catalyzed carbonylation begins with the oxidative addition of the Pd(0) catalyst to the this compound, forming a thienyl-palladium(II) complex. scielo.br This is followed by the migratory insertion of one molecule of carbon monoxide into the palladium-carbon bond to generate a thienoyl-palladium(II) intermediate (an acyl complex). scielo.brwikipedia.org

Under standard conditions, this acyl intermediate undergoes nucleophilic attack by the amine, followed by reductive elimination to yield the simple carboxamide and regenerate the Pd(0) catalyst. scielo.br However, for double insertion to occur, the acyl-palladium complex must insert a second molecule of CO to form an α-ketoacyl-palladium species before the nucleophilic attack takes place. iupac.org This step is generally considered thermodynamically unfavorable but can be promoted by high concentrations (i.e., high pressure) of carbon monoxide. benthamdirect.comiupac.org Once the α-ketoacyl-palladium intermediate is formed, it is readily attacked by the amine nucleophile, leading to the final α-ketoamide product. researchgate.net The competition between nucleophilic attack on the mono-acyl intermediate and the insertion of a second CO molecule dictates the product distribution. researchgate.net

Application of Bio-derived Solvents in Aminocarbonylation

In an effort to develop more sustainable chemical processes, the aminocarbonylation of iodoarenes has been investigated in bio-derived solvents. researchgate.net Solvents such as ethyl levulinate, methyl levulinate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from hemicellulose, have been tested as green alternatives to traditional polar aprotic solvents like N,N-dimethylformamide (DMF). researchgate.netmdpi.com

Nucleophilic Aromatic Substitution (SɴAr) Mechanisms

While aryl halides are typically unreactive towards nucleophiles under standard conditions, nucleophilic aromatic substitution (SɴAr) can occur if the aromatic ring is sufficiently electron-deficient, often due to the presence of strong electron-withdrawing groups. libretexts.orgpressbooks.pub The mechanism generally proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub

This compound participates in SɴAr chemistry in unique ways. It can act as a halogen transfer agent to enable SɴAr on other electron-rich heterocycles. nih.gov In a novel protocol for C-H etherification, this compound is used as an oxidant in the presence of a strong base (KO-t-Bu). It facilitates the iodination of another N-heteroarene (e.g., 3-fluoropyridine), which then becomes activated for a subsequent SɴAr reaction with an alcohol nucleophile. nih.gov This demonstrates a tandem halogen transfer-SɴAr mechanism where this compound is consumed to enable a substitution reaction on a different molecule. nih.gov

Furthermore, the thiophene moiety is integral to diaryliodonium salt chemistry for directing nucleophilic substitutions. In aryl(2-thienyl)iodonium salts, the highly electron-rich 2-thienyl group acts as an excellent leaving group, or "dummy ligand". researchgate.net This structure forces nucleophilic attack, such as radiofluorination with [¹⁸F]fluoride, to occur regioselectively on the other aromatic ring, even if that ring is itself electron-rich. researchgate.net This strategy showcases the utility of the 2-thienyl scaffold, derived from this compound, in facilitating challenging SɴAr-type reactions. researchgate.net

Photo-induced Dynamics and Photodissociation of this compound

Photochemical Ring-Opening Pathways

Upon absorption of ultraviolet (UV) light, this compound undergoes complex photochemical dynamics. While the primary and most evident pathway is the fission of the carbon-iodine (C–I) bond, significant experimental and theoretical evidence suggests the existence of a competing channel involving the opening of the thiophene ring. aip.orgaip.org This rival pathway involves the extension of a carbon-sulfur (C–S) bond, leading to a region on the potential energy surface known as a conical intersection, which facilitates non-adiabatic transitions to the ground state. aip.orgresearchgate.net

The molecule is initially excited from its ground state (S₀) to electronically excited states, primarily of π → π* and n/π → σ* character. aip.org The π → π* transitions are centered on the aromatic ring, while the n/π → σ* transitions are localized on the C–I bond and are inherently dissociative. aip.orgresearchgate.net The interplay between these states dictates the subsequent photochemical fate of the molecule. The ring-opening pathway is thought to be initiated following excitation, competing directly with the C–I bond cleavage. researchgate.net Theoretical models suggest that after initial excitation, the molecule can evolve along a C–S extension coordinate, leading to the formation of transient ring-opened isomers. aip.org However, these ring-opened products are typically formed with a high degree of internal vibrational energy, making their direct spectroscopic detection challenging as they may undergo further fragmentation. aip.org

Spectroscopic Evidence for Ring-Opening Processes

Direct observation of the ring-opened intermediates of this compound is difficult, but several spectroscopic techniques have provided compelling indirect evidence for their formation.

Resonance Raman Spectroscopy: Studies conducted in cyclohexane (B81311) solution provide strong indications of a ring-opening pathway. rsc.orgsoton.ac.uk Resonance Raman spectra, obtained with excitation wavelengths between 240 nm and 253 nm, reveal significant activity not only in the C–I stretching mode but also in several skeletal vibrational modes. aip.orgresearchgate.netresearchgate.net The activation of these skeletal modes is consistent with motion along coordinates involving C–S bond extension and ring distortion, which are precursors to ring-opening. rsc.orgsoton.ac.uk This suggests that the initial photodissociation dynamics are multidimensional, involving changes in the ring structure itself, not just the simple cleavage of the C-I bond. researchgate.netaip.org

Velocity Map Imaging (VMI): Gas-phase experiments using VMI to analyze the velocity and angular distributions of the iodine atom photofragments offer further clues. aip.org These studies reveal two distinct components in the total kinetic energy release (TKER) of the fragments. At longer excitation wavelengths, a fast, anisotropic component dominates, which is characteristic of prompt C–I bond fission from a repulsive electronic state. aip.orgaip.org As the excitation wavelength is shortened, a slower, isotropic component becomes progressively more significant. aip.org The presence of this slow component is attributed to a more complex, indirect dissociation mechanism. One plausible explanation for this observation is the involvement of a C–S bond extension pathway that leads to a conical intersection with the ground state potential energy surface. aip.org The resulting highly vibrationally excited ground-state molecules can then undergo statistical decay, leading to the observed slower, isotropic fragment distribution. aip.org

Transient Absorption Spectroscopy: While ultrafast transient absorption studies have successfully monitored the C–I bond fission in real-time, conclusively identifying ring-opening signatures has been less straightforward. aip.orgsoton.ac.uk Some studies, probing the dissociation via iodine core-level transitions, have identified the appearance of atomic iodine on a timescale of 160 ± 30 femtoseconds but did not report direct evidence of ring-opening. researchgate.netsoton.ac.uk However, other investigations have observed that absorption signals from the parent molecule continue to evolve for up to a picosecond, suggesting that a fraction of the molecules undergoes a delayed dissociation, which could potentially involve pathways like ring-opening. optica.orgescholarship.orgarxiv.org

| Spectroscopic Technique | Key Findings Supporting Ring-Opening | Phase | Citation |

|---|---|---|---|

| Resonance Raman Spectroscopy | Activation of skeletal vibrational modes associated with C–S bond extension and ring distortion upon UV excitation. | Solution (Cyclohexane) | researchgate.netrsc.orgsoton.ac.uk |

| Velocity Map Imaging (VMI) | Observation of a slow, isotropic component in the photofragment kinetic energy distribution, especially at shorter wavelengths, suggesting an indirect dissociation mechanism possibly involving ring-opened intermediates. | Gas | aip.org |

| Transient Absorption Spectroscopy | Evidence for delayed dissociation processes (up to 1 ps) in a sub-population of molecules, allowing for the possibility of complex intramolecular dynamics like ring-opening prior to fragmentation. | Gas | optica.orgarxiv.org |

Influence of Excitation Wavelength on Fragmentation Dynamics

The photochemical behavior of this compound is highly sensitive to the energy of the absorbed photon, with the excitation wavelength determining the competition between different fragmentation channels. aip.org The absorption spectrum of this compound in the near-UV region consists of a broad, intense band around 230-240 nm, attributed to a π → π* transition, and a longer wavelength tail resulting from one or more dissociative n/π → σ* states localized on the C–I bond. aip.orgaip.orgrsc.org

At longer excitation wavelengths (e.g., ~267 nm to 304 nm), the photodissociation is dominated by direct C–I bond fission. aip.org This process is characterized by:

High Translational Energy: The resulting iodine atoms and thienyl radicals are formed with high kinetic energy. aip.orgaip.org

Anisotropic Distribution: The fragments recoil with a preferred direction relative to the polarization of the photolysis laser, consistent with a rapid dissociation that occurs faster than the rotational period of the parent molecule. aip.org This behavior points to dissociation occurring directly on a repulsive potential energy surface, likely an (n/π)σ* state. aip.orgresearchgate.net

Conversely, as the excitation wavelength is decreased (e.g., below 260 nm), an alternative, indirect dissociation pathway becomes more prominent. aip.org This pathway is characterized by:

Low Translational Energy: A larger portion of the available energy is partitioned into the internal (vibrational) energy of the fragments, rather than their translational motion. rsc.orgsoton.ac.uk

Isotropic Distribution: The fragments are ejected in all directions equally, suggesting that the dissociation occurs from a longer-lived intermediate state, allowing the molecule to rotate several times before breaking apart. aip.org

This shift in dynamics is attributed to the increasing importance of excitation to the bound ππ* state at shorter wavelengths. researchgate.net From this state, the molecule can undergo internal conversion or intersystem crossing to other states, including the ground state, from which it eventually dissociates. This more convoluted pathway, potentially involving the C–S ring-opening mechanism, leads to the observed changes in fragment energy and angular distribution. aip.org

| Excitation Wavelength Range | Dominant Dissociation Mechanism | Fragment Characteristics | Citation |

|---|---|---|---|

| Longer λ (~267 nm to 304 nm) | Direct C–I bond fission | High kinetic energy, anisotropic angular distribution | aip.orgaip.org |

| Shorter λ (< 260 nm) | Indirect/Delayed dissociation | Low kinetic energy, isotropic angular distribution | aip.org |

Solvent Effects on this compound Photochemistry

The surrounding solvent environment can influence the photochemical pathways of a molecule by stabilizing or destabilizing excited states and intermediates. aip.orgsolubilityofthings.com For this compound, many of the key spectroscopic studies providing evidence for ring-opening have been performed in cyclohexane solution. researchgate.netrsc.orgsoton.ac.uk Cyclohexane is considered a weakly interacting, non-polar solvent, which allows the intrinsic photochemical properties of the molecule to be observed with minimal perturbation. aip.orgrsc.org

The observation of active skeletal modes in the resonance Raman spectra of this compound in cyclohexane is a crucial piece of evidence for the C–S bond extension pathway. researchgate.netsoton.ac.uk Studying these reactions in solution can be an effective strategy to help characterize complex photo-induced processes like ring-opening, which are often difficult to isolate in the gas phase due to the high internal energy of the primary products. aip.org

Advanced Applications of 2 Iodothiophene in Materials Science

Building Block for Organic Electronic Materials

2-Iodothiophene (B115884) is a fundamental component in the synthesis of advanced organic electronic materials. chemimpex.com The carbon-iodine bond in this compound is relatively weak, making it a reactive site for various cross-coupling reactions, such as Suzuki and Stille couplings. smolecule.comsigmaaldrich.com These reactions are instrumental in creating larger, conjugated molecular structures, which are the cornerstone of organic semiconductors. This reactivity allows for the precise design and synthesis of materials with tailored electronic and optical properties. chemshuttle.com

The synthesis of organic semiconductors frequently utilizes this compound as a key building block. chemimpex.com Organic semiconductors are essential for the development of flexible and lightweight electronic devices. chemimpex.com The thiophene (B33073) unit itself is an electron-rich aromatic system that facilitates charge transport, a fundamental property of semiconducting materials. rsc.orgsmolecule.com By using synthetic methods like palladium-catalyzed cross-coupling reactions, researchers can link this compound units with other aromatic building blocks to construct complex conjugated polymers and small molecules. sigmaaldrich.comcmu.edu

For instance, the Kumada cross-coupling reaction can be used to polymerize 2,5-diiodo-3-alkylthiophenes, which are derived from thiophene, into poly(3-alkylthiophenes) (P3ATs). cmu.edu These polymers are a significant class of organic semiconductors. The process involves treating the diiodinated thiophene with magnesium to form a Grignard reagent, followed by polymerization catalyzed by a nickel complex like Ni(dppp)Cl2. cmu.edu The properties of the resulting semiconductor can be tuned by altering the side chains or by co-polymerizing with other monomers. cmu.edursc.orgnih.gov The ability to create regioregular polymers—where the side chains are all aligned in the same direction—is crucial for maximizing charge mobility.

Thiophene-based materials, often synthesized using this compound derivatives, are integral to the fabrication of Organic Light-Emitting Diodes (OLEDs). chemimpex.comsmolecule.com OLEDs are a display technology known for their thinness, flexibility, and energy efficiency. psu.edu An OLED is typically composed of several thin organic layers sandwiched between two electrodes (an anode and a cathode). psu.eduui.ac.id When a voltage is applied, charge carriers (electrons and holes) are injected from the electrodes and recombine in an emissive layer, producing light. psu.edu

Precursor for Conductive Polymers

This compound serves as a direct monomer for the creation of conductive polymers, which are materials that combine the electrical properties of metals with the processing advantages of plastics. chemimpex.comscientificlabs.co.uksigmaaldrich.com Polythiophene, one of the most studied conductive polymers, exhibits high conductivity when doped. nipne.ro The use of this compound as a precursor offers a unique advantage: the iodine atom can be incorporated into the polymer backbone or released during polymerization, potentially acting as an in-situ dopant. nipne.roacs.org

A key technique for synthesizing conductive films from this compound is plasma polymerization. scientificlabs.co.uksigmaaldrich.comsarex.com This method uses an electrical discharge (plasma) to activate and fragment the this compound monomer in the gas phase. nipne.roacs.org These reactive species then deposit onto a substrate, forming a highly cross-linked and adherent polymeric film. acs.orgresearchgate.net Plasma polymerization is a solvent-free process, which offers environmental benefits. acs.org

Research has shown that radio frequency (rf) and microwave frequency plasmas can be used to polymerize this compound. acs.orgacs.org The properties of the resulting film, such as its chemical composition and conductivity, are highly dependent on the plasma conditions, particularly the discharge power. acs.orgresearchgate.net At lower power, more of the original thiophene ring structure is retained in the polymer. acs.org As power increases, the monomer molecule fragments more completely, leading to a more disordered film but also potentially creating a network of conjugated unsaturated centers that can enhance conductivity. acs.org The iodine from the precursor can be incorporated into the film, which can lead to higher conductivity compared to polymers synthesized from non-halogenated thiophene. nipne.roacs.org

The conductive polymers produced from this compound have significant potential in sensors and energy storage devices. chemimpex.comcmu.edu The electrical properties of polythiophene-based materials are sensitive to their environment, making them excellent candidates for chemical sensors. cmu.edu For example, the conductivity of the polymer can change upon exposure to certain gases or chemicals, providing a measurable signal.

In energy storage, these materials are explored for use in batteries and supercapacitors. cmu.edunih.gov The ability of the conjugated polymer backbone to undergo reversible oxidation and reduction (doping and de-doping) allows it to store and release charge. The high surface area and conductivity of films produced via plasma polymerization can enhance the performance of these energy storage devices. nih.gov

Development of Organic Photovoltaic Cells

This compound and its derivatives are crucial in the development of organic photovoltaic (OPV) cells, also known as organic solar cells. chemimpex.comchemshuttle.comsolubilityofthings.com These devices convert sunlight into electricity and are a focus of renewable energy research due to their potential for low-cost, flexible, and large-area fabrication. rsc.orgumich.edu The active layer in many OPV cells is a "bulk heterojunction," a blend of an electron-donating material and an electron-accepting material. umich.edu

Thiophene-based polymers, frequently synthesized via reactions involving this compound, are widely used as the electron donor material in these blends. cmu.eduresearchgate.net The design of these polymers often follows a Donor-π-Acceptor (D-π-A) architecture, where different molecular units are connected to optimize light absorption and charge separation. researchgate.net The use of this compound in palladium-catalyzed reactions enables the synthesis of these complex D-π-A linkers and polymer backbones. researchgate.net The efficiency of an OPV cell is critically dependent on the morphology of the active layer and the energy levels of the donor and acceptor materials, all of which can be fine-tuned through the chemical synthesis starting from precursors like this compound. umich.eduresearchgate.net

Role in Functionalized Material Creation

This compound stands as a pivotal building block in the synthesis of advanced functionalized materials, primarily due to the high reactivity of the carbon-iodine bond. This feature allows for the strategic introduction of the thiophene moiety into larger molecular architectures and polymers, which are essential for the development of organic electronics and novel materials. The compound's utility is most prominent in the synthesis of conductive polymers and oligomers, where the thiophene ring serves as a fundamental unit for creating conjugated systems. chemimpex.com

The reactivity of this compound makes it an excellent substrate for a variety of cross-coupling reactions. These reactions are the cornerstone for constructing complex, tailor-made organic materials. For instance, in the realm of organic electronics, this compound is instrumental in creating organic semiconductors, which are vital for flexible and lightweight devices like organic light-emitting diodes (OLEDs). chemimpex.com Its stability and reactivity offer advantages over other thiophene derivatives, often leading to more efficient synthetic pathways and higher yields. chemimpex.com

One of the primary applications of this compound in materials science is its role as a monomer or precursor in polymerization reactions. It can be used in plasma polymerization to create thin conductive films. scientificlabs.co.uksigmaaldrich.com Furthermore, it is a key reactant in metal-catalyzed cross-coupling reactions such as Ullmann, Kumada, Stille, and Sonogashira couplings, which are employed to synthesize well-defined oligothiophenes and polythiophenes. nih.govunibo.it These polymers are the active components in a range of electronic devices, including sensors and energy storage systems. chemimpex.com

The functionalization of materials using this compound is not limited to creating the primary polymer backbone. Derivatives of this compound, such as 3,4-dibutyl-2-iodothiophene, are synthesized to enhance the properties of the final material. The butyl groups, for example, improve the solubility of the resulting polymers in organic solvents, which is a crucial factor for their processability into thin films for electronic devices. This dual functionality—a reactive site for polymerization and appended groups for solubility—highlights the versatility of this compound-based monomers in materials design.

The following table summarizes key research findings on the use of this compound in creating functionalized materials:

Interactive Data Table: Functionalized Materials from this compound| Functionalized Material | Synthetic Method | Role of this compound | Key Research Finding |

|---|---|---|---|

| Bithiophene and Terthiophene | Ullmann Coupling | Starting material | Treatment with copper yields bithiophene as the main product and terthiophene as a minor product. nih.gov |

| Thin Conductive Films | Plasma Polymerization | Monomer | Can be polymerized to form thin films with conductive properties. scientificlabs.co.uksigmaaldrich.com |

| (E)- and (Z)-2,3-difluoro-3-aryl substituted acrylic esters | Synthesis of acrylic esters | Reactant | Used in the synthesis of specific fluorinated acrylic esters. scientificlabs.co.uksigmaaldrich.com |

| Poly(thiophene-2,5-diyl) | Kumada-type Polymerization | Precursor to Grignard reagent | Used to prepare highly regular polythiophenes with increased conductivity upon iodine doping. rsc.orgcmu.edu |

| Substituted 1,3,4-Oxadiazoles | Negishi Coupling | Coupling partner | Successfully coupled with zincated 1,3,4-oxadiazoles to create functionalized heterocycles for potential use in OLEDs. acs.org |

Applications of 2 Iodothiophene in Medicinal Chemistry and Pharmaceutical Research

Scaffold in Drug Discovery and Development

2-Iodothiophene (B115884) is a versatile organosulfur compound that serves as a crucial building block in the realms of organic synthesis and materials science. chemimpex.com Its significance in medicinal chemistry is particularly noteworthy, where it functions as a central scaffold for the development of novel therapeutic agents. The incorporation of a thiophene (B33073) ring, often introduced via this compound, can bestow a wide range of biological activities upon a molecule, making it an attractive starting point for drug discovery. nih.gov

The utility of this compound as a scaffold stems from its inherent chemical properties. The iodine substituent enhances the reactivity of the thiophene ring, rendering it amenable to a variety of chemical transformations, including cross-coupling reactions and electrophilic substitutions. chemimpex.com This reactivity allows for the strategic installation of diverse functional groups, enabling the synthesis of large and varied compound libraries for screening purposes. The stability and reactivity of this compound offer advantages over other thiophene derivatives, often leading to more efficient synthetic pathways and higher yields. chemimpex.com

The 2-aminothiophene moiety, frequently derived from precursors like this compound, is a prominent example of a privileged scaffold in medicinal chemistry. Its presence in a molecule can lead to a broad spectrum of biological effects, and it can also act as a synthon for creating more complex thiophene-containing heterocycles and conjugates. nih.gov This adaptability makes this compound and its derivatives valuable tools for medicinal chemists in the design and synthesis of new drug candidates. The process of lead optimization, a critical phase in drug development, often involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties, and the versatile nature of the this compound scaffold facilitates these crucial modifications. pion-inc.comzeclinics.com

Synthesis of Biologically Active Compounds

Role in Potential Drug Candidate Development

This compound plays a significant role in the synthesis of various pharmaceutical compounds, contributing to the creation of molecules with notable biological activity. chemimpex.com Its utility as a reactive intermediate allows for its incorporation into complex molecular architectures, a key aspect of developing new drug candidates. chemimpex.com The process of drug discovery and development involves identifying "hits" from initial screenings, which are then refined into "leads" with more drug-like properties. zeclinics.com The versatility of this compound facilitates the chemical modifications necessary to transition from a hit to a lead and ultimately to a potential drug candidate. pion-inc.com

The development of novel compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where this compound can be a key reactant. acs.orgresearchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of derivatives. acs.orgd-nb.info For instance, this compound has been used in the synthesis of substituted acrylic esters and as a monomer in the preparation of conductive thin films, showcasing its diverse reactivity. sigmaaldrich.com Furthermore, it has been a reactant in the synthesis of benzothiophene (B83047) derivatives, which have shown promising antimicrobial and antioxidant activities. ias.ac.in

Thiophene Moiety as a Privileged Pharmacophore

The thiophene ring is widely recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govontosight.ai This designation stems from its frequent appearance in approved drugs and its association with a diverse range of biological activities. nih.govontosight.ai The thiophene moiety has been ranked highly in the analysis of small molecule drugs approved by the U.S. Food and Drug Administration (FDA). nih.govrsc.org

The reasons for the success of the thiophene ring as a pharmacophore are multifaceted. Its aromaticity and hydrophobicity can enhance membrane permeability, which is beneficial for the efficacy of drugs like anti-inflammatory agents. nih.gov The sulfur atom within the thiophene ring is capable of participating in hydrogen bonding, which can enhance the interaction between a drug and its biological target. nih.gov Furthermore, the thiophene ring is often considered a bioisostere of the phenyl ring, meaning it can be used to replace a phenyl group in a drug candidate to modulate its properties. nih.gov This versatility makes the thiophene ring a valuable component in the medicinal chemist's toolbox. nih.gov

Synthesis of Thiophene Derivatives with Pharmacological Activities

Antipsychotic and Antianxiety Agents

Thiophene derivatives have demonstrated significant potential in the development of agents targeting the central nervous system, including those with antipsychotic and antianxiety properties. ijprajournal.comnih.gov For example, the well-known antipsychotic drug Olanzapine contains a thiophene ring, highlighting the importance of this scaffold in the design of such agents. nih.govijprajournal.com

Research has focused on synthesizing novel thiophene derivatives and evaluating their neuropharmacological activities. In one study, a series of substituted thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and screened for their antianxiety and other activities. nih.gov The results indicated that the synthesized compounds exhibited significant antianxiety effects when compared to standard drugs like diazepam and buspirone. nih.gov Another study involved the synthesis of thiophene-incorporated isoxazole (B147169) derivatives, with some compounds showing promising antianxiety activity. ipinnovative.com These findings underscore the potential of thiophene-based compounds as a source for new antipsychotic and antianxiety medications. nih.govipinnovative.com

Antimicrobial and Anti-inflammatory Compounds

The thiophene scaffold is a cornerstone in the development of new antimicrobial and anti-inflammatory agents. nih.govnih.govtandfonline.com Numerous studies have reported the synthesis of thiophene derivatives with potent activity against a range of microbial pathogens and inflammatory pathways.

In the realm of antimicrobial research, thiophene derivatives have been synthesized and shown to be effective against various bacteria and fungi. nih.govijpsr.comasianpubs.org For instance, some novel armed thiophene derivatives have demonstrated significant antimicrobial activity, with one derivative being more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Another study focused on thiophene-based heterocycles derived from thiophene-2-carbohydrazide, identifying a compound with high activity against Clostridium difficile. nih.gov The synthesis of halo derivatives of thiophene has also yielded compounds with antimicrobial properties against Escherichia coli, Bacillus subtilis, and other microorganisms. asianpubs.org Furthermore, palladium-catalyzed Suzuki cross-coupling reactions have been employed to create 2-(bromomethyl)-5-aryl-thiophene derivatives that exhibit haemolytic and antithrombolytic activities. d-nb.info

Antioxidant and Neuroprotective Effects

Thiophene derivatives are a class of compounds investigated for their potential antioxidant and neuroprotective activities. researchgate.netrsc.org Oxidative stress is a key factor in the pathology of numerous neurodegenerative diseases. frontiersin.org In the search for new therapeutic agents, research has demonstrated that specific derivatives incorporating an iodo-thiophene structure exhibit promising effects.

In one study focused on the rational design of novel ligands, a 4-(Thiophen-2-yl)butanamide derivative containing an iodine atom on the thiophene ring was synthesized. This compound demonstrated protective properties against the formation of reactive oxygen species (ROS) induced by oxidative stress in human keratinocyte cells. Furthermore, this specific iodo-thiophene derivative was shown to exert neuroprotective effects in both neuronal cell cultures and rat brain slices, highlighting its potential for mitigating neuronal damage. researchgate.net

Antinociceptive Properties

The thiophene scaffold is a core component in the development of new analgesic agents. tandfonline.comresearchgate.net While direct studies on the antinociceptive properties of this compound itself are limited, research into its derivatives shows the potential of this structural class. For instance, a study that synthesized and evaluated a series of 4-(Thiophen-2-yl)butanamides found that while the iodo-thiophene containing compound showed neuroprotective effects, a related derivative where the iodo-thiophene was replaced with a pyridinyl moiety exhibited potent antinociceptive (pain-reducing) effects in vivo. researchgate.net

Other research has confirmed the promise of the broader thiophene class. A study on tetrasubstituted thiophenes identified a compound that produced a 56% inhibition in an acetic acid-induced writhing test in mice, demonstrating significant analgesic activity. tandfonline.com Another investigation into a different thiophene derivative, RMD86, also showed a significant reduction in abdominal contortions in mice, further supporting the role of the thiophene nucleus in designing new antinociceptive drugs. researchgate.net

Development of Radioiodinated Thiophene Derivatives

The presence of an iodine atom in this compound provides a direct site for radioisotope incorporation, a critical feature for developing agents used in nuclear medicine. researchgate.net By replacing the stable iodine atom with a radioactive isotope, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), or Iodine-131 (¹³¹I), scientists can create radiotracers for diagnostic imaging or therapeutic applications. researchgate.net This process can be achieved through various chemical methods, including the radioiodination of precursor molecules like those containing 5-boronic acid or 5-(trimethylstannyl) derivatives on the thiophene ring. nih.gov

Application as Brain Imaging Agents

Radioiodinated thiophene derivatives have been specifically developed and evaluated as potential agents for brain imaging with Single-Photon-Emission Computerized Tomography (SPECT), a widely used technique for providing 3D diagnostic information. researchgate.netnih.gov These agents are designed to cross the blood-brain barrier and bind to specific targets within the brain, allowing for the non-invasive visualization of biological processes or disease states. nih.govresearchgate.net

One area of significant research involves the synthesis of radioiodinated 2-(2(RS)-aminopropyl)-5-iodothiophenes. nih.gov These compounds are of interest due to their expected high uptake and prolonged retention in the brain. researchgate.netnih.gov Tissue distribution studies in rats using these agents have demonstrated their potential for cerebral perfusion imaging. For example, 2-(2(RS)-aminopropyl)-5-[¹²⁵I]iodothiophene showed high initial brain uptake and favorable brain-to-blood ratios. nih.gov A structurally related analogue showed even higher initial uptake, demonstrating how small molecular changes can optimize imaging properties. nih.gov These findings suggest that such radiolabeled thiophenes are promising candidates for developing SPECT agents to visualize brain function and pathology. nih.govacs.org

Table 1: Brain Uptake and Biodistribution of Radioiodinated Thiophene Derivatives in Rats

| Compound | Brain Uptake (% dose/g at 5 min) | Brain/Blood Ratio (at 5 min) | Brain Uptake (% dose/g at 30 min) | Brain/Blood Ratio (at 30 min) |

| 2-(2(RS)-aminopropyl)-5-[¹²⁵I]iodothiophene | 2.77 nih.gov | 6/1 nih.gov | 2.51 nih.gov | 3.8/1 nih.gov |

| N-isopropyl-2-(2(RS)-aminopropyl)-5-[¹²⁵I]iodothiophene | 3.2 nih.gov | 10.3/1 nih.gov | 1.37 nih.gov | 2.8/1 nih.gov |

Structure-Activity Relationship Studies in Thiophene-Based Drug Design

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound's biological activity by making targeted structural modifications. researchgate.netnih.gov The thiophene ring is a key pharmacophore in this process, and the introduction or modification of substituents, such as an iodine atom, can significantly alter a molecule's potency, selectivity, and pharmacokinetic properties. nih.gov

In the context of this compound derivatives, SAR studies have provided critical insights. For example, in the development of TRPV1 agonists, molecular modeling guided the specific introduction of a lipophilic iodine atom onto the thiophene nucleus. researchgate.net This was not an arbitrary choice; the iodine was added to enhance crucial hydrophobic interactions with a specific amino acid (Leu547) in the target receptor, thereby improving binding properties. researchgate.net

SAR is also evident in the development of brain imaging agents. A comparative study of 2-(2(RS)-aminopropyl)-5-[¹²⁵I]iodothiophene and its N-isopropyl derivative revealed that the addition of the small isopropyl group led to higher initial brain uptake and a better brain-to-blood ratio, but also a faster washout from the brain. nih.gov This demonstrates how a minor structural change directly influences the compound's interaction with biological systems and its suitability for a specific application like SPECT imaging. nih.gov These studies underscore the importance of the thiophene scaffold and its substituents in rationally designing new therapeutic and diagnostic agents. mdpi.com

Computational and Theoretical Investigations of 2 Iodothiophene

Potential Energy Surface (PES) Analysis

Calculation of C-I Bond Fission Pathways

The primary photochemical event in 2-iodothiophene (B115884) upon near-ultraviolet (UV) irradiation is the fission of the carbon-iodine (C-I) bond. aip.orgnih.gov Computational models have been developed to describe the mechanism of this dissociation in detail. The process is not a simple, direct dissociation on a single repulsive electronic state. Instead, calculations reveal a more complex pathway involving multiple excited states. aip.orgarxiv.org

The dissociation is initiated by the absorption of a UV photon, which predominantly promotes the molecule to a bound π→π* electronic excited state. aip.orgresearchgate.net Following this initial excitation, the molecule's geometry evolves. Ab initio molecular dynamics (AIMD) simulations show that the C-I bond first contracts, which facilitates a nonadiabatic transition to a dissociative π→σ* potential energy surface. aip.orgarxiv.org This transition occurs at a conical intersection between the two excited state surfaces. Once on the repulsive π→σ* surface, the C-I bond rapidly elongates, leading to dissociation into a thienyl radical and an iodine atom. aip.org

Theoretical calculations have identified a specific and relatively narrow range of C-I bond distances, between 230 and 280 picometers, as the critical region where the transition from the intact parent molecule to the separated fragments becomes prominent. aip.orgarxiv.org Furthermore, these computational studies are consistent with experimental observations that the appearance of neutral iodine fragments occurs on an ultrafast timescale, with a characteristic rise time of 160 ± 30 femtoseconds. aip.orgresearchgate.netresearchgate.net Ab initio calculations of the potential energy curves (PECs) along the C-I bond coordinate have been crucial in diabatizing the various electronic states (e.g., (n/π)σ* and ππ*) to understand the dissociation dynamics. aip.org Out of 100 AIMD trajectories, 67 resulted in C-I cleavage without ring opening, confirming this as the major dissociation channel. arxiv.org

| Finding | Description | Computational Method | Source |

|---|---|---|---|

| Initial Excitation | Predominantly to a bound π→π* state. | TD-DFT | aip.orgresearchgate.net |

| Dissociation Mechanism | Nonadiabatic transition from the π→π* state to a dissociative π→σ* state. | Ab Initio Molecular Dynamics (AIMD) | aip.orgarxiv.org |

| Dissociation Timescale | Appearance of iodine fragments in 160 ± 30 fs. | AIMD Simulations / Experimental Correlation | aip.orgresearchgate.net |

| Critical Bond Region | Transition to fragments is prominent between 230-280 pm C-I distance. | DFT Calculations | aip.orgarxiv.org |

Exploration of C-S Ring-Opening Potential Energy Curves

While C-I bond fission is the dominant photochemical pathway, computational studies have also explored a rival channel: the opening of the thiophene (B33073) ring through the cleavage of a carbon-sulfur (C-S) bond. aip.org This pathway is thought to become more significant at shorter excitation wavelengths. nih.govsoton.ac.uk Electronic structure calculations suggest that C-S bond extension can lead the photoexcited molecule to a region of conical intersection with the ground state potential energy surface (S₀). aip.org